N-[2-(4-cyanophenyl)pyrazol-3-yl]-2,4-difluorobenzamide
Description
N-[2-(4-cyanophenyl)pyrazol-3-yl]-2,4-difluorobenzamide is a heterocyclic organic compound that features a pyrazole ring substituted with a cyanophenyl group and a difluorobenzamide moiety
Properties
IUPAC Name |
N-[2-(4-cyanophenyl)pyrazol-3-yl]-2,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N4O/c18-12-3-6-14(15(19)9-12)17(24)22-16-7-8-21-23(16)13-4-1-11(10-20)2-5-13/h1-9H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSMMXBCWURCGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C(=CC=N2)NC(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-cyanophenyl)pyrazol-3-yl]-2,4-difluorobenzamide typically involves the formation of the pyrazole ring followed by the introduction of the cyanophenyl and difluorobenzamide groups. One common method is the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-cyanophenyl)pyrazol-3-yl]-2,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) and various halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[2-(4-cyanophenyl)pyrazol-3-yl]-2,4-difluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-cyanophenyl)pyrazol-3-yl]-2,4-difluorobenzamide involves its interaction with specific molecular targets. In biological systems, it can bind to DNA and proteins, potentially leading to the disruption of cellular processes. The compound’s ability to generate free radicals upon irradiation has been linked to its cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-cyanophenyl)pyrazol-3-yl]-2,4-dichlorobenzamide
- N-[2-(4-cyanophenyl)pyrazol-3-yl]-2,4-dimethylbenzamide
- N-[2-(4-cyanophenyl)pyrazol-3-yl]-2,4-difluorobenzonitrile
Uniqueness
N-[2-(4-cyanophenyl)pyrazol-3-yl]-2,4-difluorobenzamide is unique due to the presence of both the cyanophenyl and difluorobenzamide groups, which confer distinct chemical and biological properties. The difluorobenzamide moiety enhances its stability and reactivity, while the cyanophenyl group contributes to its binding affinity with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
